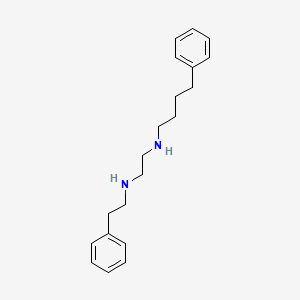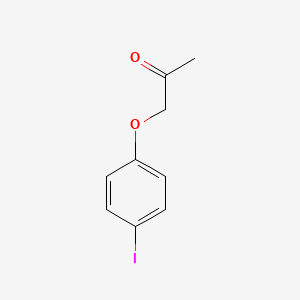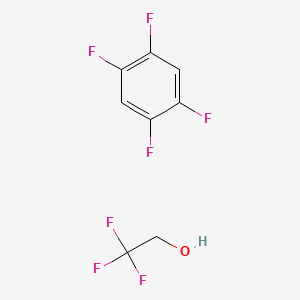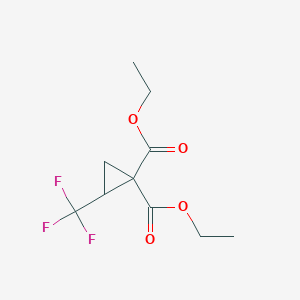![molecular formula C9H8N2 B14230588 Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
Pyrrolo[2,3-d]azocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-1H-Pyrrolo[2,3-d]azocine: is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a fused pyrrole and azocine ring system, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-1H-Pyrrolo[2,3-d]azocine typically involves the formation of the pyrrole ring followed by the construction of the azocine ring. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst like iron (III) chloride . The azocine ring can be formed through cyclization reactions involving suitable precursors and conditions.
Industrial Production Methods: Industrial production of (6Z)-1H-Pyrrolo[2,3-d]azocine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions: (6Z)-1H-Pyrrolo[2,3-d]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]azocine-2,3-dione, while reduction can produce this compound derivatives with reduced functional groups.
科学的研究の応用
Chemistry: In chemistry, (6Z)-1H-Pyrrolo[2,3-d]azocine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: In medicine, (6Z)-1H-Pyrrolo[2,3-d]azocine derivatives are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (6Z)-1H-Pyrrolo[2,3-d]azocine involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.
Uniqueness: (6Z)-1H-Pyrrolo[2,3-d]azocine is unique due to its fused ring system, which imparts distinct chemical and physical properties. Compared to pyridine and pyrrole, it offers a more complex structure that can interact with a broader range of molecular targets. Pyrrolopyrazine, while similar, has different electronic and steric characteristics due to the presence of the pyrazine ring.
特性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(3aZ,5Z,9E)-1H-pyrrolo[2,3-d]azocine |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-7-11-9(8)4-6-10-5-1/h1-7,11H/b2-1?,5-1-,6-4?,8-2-,9-4+,10-5?,10-6? |
InChIキー |
LHVDBYUBKHUSBF-WAORBEIZSA-N |
異性体SMILES |
C\1=C\N=C/C=C/2\C(=C1)\C=CN2 |
正規SMILES |
C1=CN=CC=C2C(=C1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)


![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
